molecular formula C11H8ClNO3 B8011627 Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate

Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate

Cat. No.: B8011627
M. Wt: 237.64 g/mol
InChI Key: SXDKQUZYCLYAIB-UHFFFAOYSA-N
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Description

Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry This compound features a quinoline core, substituted with a chlorine atom at the 6-position, a hydroxyl group at the 3-position, and a carboxylate ester at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-chloro-3-hydroxyquinoline-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification steps. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate greener chemistry principles, such as the use of less hazardous solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-chloro-3-hydroxyquinoline-4-carboxylate involves its interaction with various molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit enzymes involved in critical biological pathways, such as topoisomerases, which are essential for DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-chloro-3-hydroxyquinoline-2-carboxylate
  • Methyl 6-chloro-3-hydroxyquinoline-5-carboxylate
  • Methyl 6-chloro-3-hydroxyquinoline-8-carboxylate

Uniqueness

Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the carboxylate ester at the 4-position, combined with the chlorine and hydroxyl groups, influences its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 6-chloro-3-hydroxyquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c1-16-11(15)10-7-4-6(12)2-3-8(7)13-5-9(10)14/h2-5,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDKQUZYCLYAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=C(C=CC2=NC=C1O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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